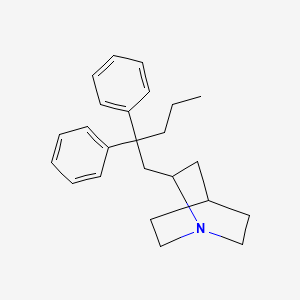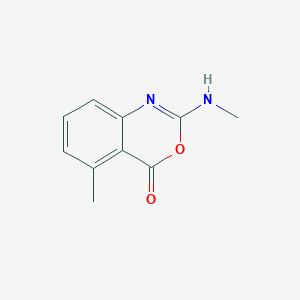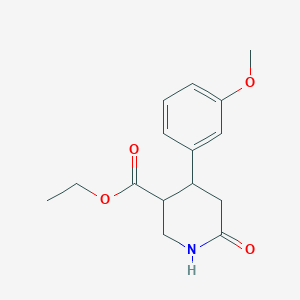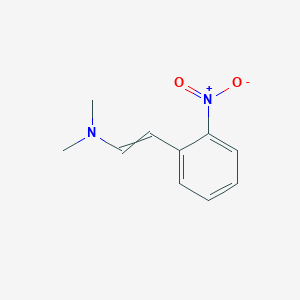![molecular formula C12H11NO3 B8542491 [3-(4-cyanophenyl)-2-oxopropyl] acetate](/img/structure/B8542491.png)
[3-(4-cyanophenyl)-2-oxopropyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-cyanophenyl)-2-oxopropyl] acetate is an organic compound with a complex structure that includes an acetic acid ester group, a cyano group, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-cyanophenyl)-2-oxopropyl] acetate typically involves the esterification of acetic acid with 3-(4-cyano-phenyl)-2-oxo-propyl alcohol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is often carried out under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(4-cyanophenyl)-2-oxopropyl] acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
[3-(4-cyanophenyl)-2-oxopropyl] acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which [3-(4-cyanophenyl)-2-oxopropyl] acetate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The cyano group can interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic Acid 3-(4-cyano-phenyl)-2-oxo-2H-chromen-6-yl Ester
- 4-Cyanophenylacetic Acid
- Acetoxyacetic Acid, 4-cyanophenyl Ester
Uniqueness
[3-(4-cyanophenyl)-2-oxopropyl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the ester and cyano groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
[3-(4-cyanophenyl)-2-oxopropyl] acetate |
InChI |
InChI=1S/C12H11NO3/c1-9(14)16-8-12(15)6-10-2-4-11(7-13)5-3-10/h2-5H,6,8H2,1H3 |
Clé InChI |
UBDUPRKWCKYGQF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=O)CC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8542416.png)

![2-Chloro-N-{2-[methyl(phenyl)amino]pyridin-3-yl}benzamide](/img/structure/B8542429.png)


![N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B8542443.png)
![N-[Benzoxazol-2-yl]glycine ethyl ester](/img/structure/B8542465.png)





![3-(2-Chloro-5-fluoropyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B8542510.png)
